N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Description
This compound is a cyclohexanecarboxamide derivative featuring a 4-methoxybenzyl group and a 2-thioxo-1,2-dihydroquinazolin-4-yl moiety linked via an aminomethyl bridge.
Properties
CAS No. |
689265-94-9 |
|---|---|
Molecular Formula |
C24H28N4O2S |
Molecular Weight |
436.57 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
InChI Key |
PGALQVPLXMPGRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various functional groups, including a methoxybenzyl moiety and a thioxo-quinazoline structure, which may enhance its pharmacological profiles. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.5 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)methyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that integrate various chemical reactions to form the desired structure. The process often includes the formation of the thioxo-quinazoline moiety through cyclization reactions involving appropriate precursors such as 2-aminobenzoic acids and isothiocyanates.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing quinazoline structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that certain quinazoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Activity
The presence of the thiazole moiety in related compounds has been linked to antimicrobial properties. Compounds with structural similarities have exhibited activity against a range of bacterial strains, suggesting that this compound may also possess similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may involve:
- Inhibition of Enzymatic Activity : Compounds with quinazoline cores are known inhibitors of various enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in malignant cells through mitochondrial pathways .
Case Studies
- Antitumor Studies : A study evaluated the cytotoxic effects of quinazoline derivatives on lung cancer cell lines (HCC827 and NCI-H358). The IC50 values indicated significant cytotoxicity at concentrations as low as 6 μM for some derivatives, suggesting a promising therapeutic index for further development .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole-containing compounds against resistant bacterial strains. The results showed effective inhibition at concentrations ranging from 10 to 50 μg/mL, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in various fields:
- Antimicrobial Activity : Compounds similar to this one have shown significant antimicrobial properties against various pathogens. Studies have indicated that quinazoline derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.
- Antioxidant Properties : The presence of specific functional groups in the compound may contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Preliminary studies have indicated that N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide may exhibit cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have explored the applications of this compound or its analogs:
| Study | Findings |
|---|---|
| Antimicrobial Study | A study demonstrated that derivatives of quinazoline exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold. |
| Antioxidant Assessment | Research showed that compounds with similar structures displayed significant antioxidant activity in vitro, suggesting their utility in formulations aimed at reducing oxidative damage. |
| Cytotoxicity Evaluation | In vitro tests indicated that certain derivatives led to apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents. |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Combining various precursors through condensation reactions to form the desired structure.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.
- Purification Techniques : Utilizing chromatography methods to isolate and purify the final product.
Chemical Reactions Analysis
Reactivity of the Quinazolinethione Moiety
The 2-thioxo-1,2-dihydroquinazolin-4-yl group is central to its reactivity. Key reactions include:
Thione Alkylation
The sulfur atom in the thioxo group () acts as a nucleophile, enabling alkylation with electrophilic agents like alkyl halides. For example, reaction with methyl iodide under basic conditions yields the corresponding thioether derivative .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation with | -substituted quinazoline |
Oxidation to Disulfide
Under oxidative conditions (e.g., ), the thione group can dimerize to form a disulfide bond, a common pathway for thiol/thione stabilization .
Amide Bond Reactivity
The carboxamide group () participates in hydrolysis and nucleophilic substitutions:
Acidic/Basic Hydrolysis
Hydrolysis under strong acidic (e.g., ) or basic (e.g., ) conditions cleaves the amide bond, yielding cyclohexanecarboxylic acid and the corresponding amine .
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Cyclohexanecarboxylic acid + 4-methoxybenzylamine |
Nucleophilic Substitution
The methylene bridge () adjacent to the amide can undergo substitution with amines or thiols under Mitsunobu or SN2 conditions .
Cyclohexane Functionalization
The cyclohexane ring’s methyl group is amenable to oxidation or halogenation:
Oxidation to Carboxylic Acid
Strong oxidizing agents (e.g., ) convert the methyl group to a carboxylic acid, though steric hindrance may limit efficiency .
Halogenation
Radical bromination (e.g., ) selectively substitutes the cyclohexane methyl group, forming brominated derivatives .
Methoxybenzyl Group Transformations
The 4-methoxybenzyl substituent undergoes demethylation and electrophilic substitution:
Demethylation
Treatment with cleaves the methoxy group to yield a phenolic derivative, enhancing solubility.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | Phenolic benzyl derivative |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the methoxy group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS 688356-55-0)
- Structural Difference : Replaces the 4-methoxybenzyl group with a butyl chain.
- Properties :
- The absence of a methoxy group may diminish hydrogen-bonding interactions in biological targets .
1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Derivatives (EP 3643703 A1)
- Structural Features : Share the 4-methoxyphenyl and cyclohexanecarboxamide backbone but lack the thioxoquinazoline moiety.
- Synthesis : Example 1 in EP 3643703 A1 describes coupling 1-(4-methoxyphenyl)cyclohexanecarboxylic acid with sarcosine ethyl ester, followed by hydrolysis .
- Biological Relevance : Such derivatives are often explored for kinase inhibition or GPCR modulation, suggesting the methoxyphenyl group may enhance target affinity .
Thiazole- and Furan-Based Analogues
- Example: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) . Structural Divergence: Replaces the quinazoline core with thiazole and furan heterocycles.
Physicochemical and Pharmacokinetic Trends
- Key Observations :
Research Findings and Hypothetical Activity
- Thioxoquinazoline Role : The 2-thioxo group in quinazoline may act as a hydrogen-bond acceptor or metal chelator, critical for inhibiting metalloenzymes or kinases .
- Methoxybenzyl vs. Butyl : The 4-methoxybenzyl group in the target compound could enhance binding to aromatic-rich enzyme pockets (e.g., tyrosine kinases) compared to the aliphatic butyl chain .
- Synthetic Challenges : and suggest that coupling cyclohexanecarboxamide precursors with heterocyclic amines requires careful optimization of reaction conditions (e.g., solvent systems, catalysts) to avoid side reactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis involves multi-step reactions, starting with the formation of the quinazoline-thione core followed by functionalization. Key steps include:
- Cyclization : Formation of the 2-thioxo-1,2-dihydroquinazoline moiety via thiourea intermediates under acidic conditions .
- Amide Coupling : Reaction of the quinazoline-4-amine with 4-(aminomethyl)cyclohexanecarboxylic acid derivatives using coupling agents like DCC/DMAP .
- Final Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination . Purity Control : Use HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H NMR (DMSO-d₆) identifies protons on the quinazoline (δ 8.2–8.5 ppm) and methoxybenzyl groups (δ 3.7 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and thioxo (δ 180 ppm) groups .
- IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C=O/C=S bonds (1650–1700 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (C₂₅H₂₇N₄O₂S: theoretical 471.18 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Solubility : Measure logP via shake-flask method to predict bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thioxo-quinazoline intermediate?
- Thioureation : Use Lawesson’s reagent (1.1 eq) in dry toluene at 110°C for 6 hours, monitored by TLC (hexane/ethyl acetate 3:1). Yields improve with inert atmosphere (N₂) .
- Side Reaction Mitigation : Add molecular sieves to absorb byproducts (e.g., H₂S) and prevent decomposition .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Confounds : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to confirm target engagement .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the cyclohexanecarboxamide moiety?
- Analog Synthesis : Replace the cyclohexane ring with adamantane or aromatic rings to assess steric/electronic effects .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., quinazoline binding to kinase ATP pockets) .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., thioxo group) using Schrödinger Suite .
Q. How to address low solubility in aqueous buffers during in vitro studies?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups at the methoxybenzyl position to improve hydrophilicity .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design a definitive study?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes. Compare half-life (t₁/₂) values .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify enzyme-specific interactions .
- Cross-Study Variables : Control for microsome batch variability and incubation temperature (±0.5°C) .
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: What factors contribute?
- ATP Concentration : Standardize ATP levels (e.g., 10 µM vs. 100 µM) to account for competition in kinase assays .
- Enzyme Source : Compare recombinant vs. native kinases (e.g., EGFR from E. coli vs. mammalian cells) .
- Data Normalization : Use Z-factor to validate assay robustness and minimize false positives .
Methodological Recommendations
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins upon heating (e.g., 37–65°C gradient) .
- Western Blotting : Quantify phosphorylation levels of downstream markers (e.g., ERK for kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
